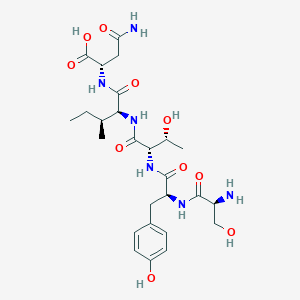

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine

Description

Structural Elucidation and Molecular Identity

IUPAC Nomenclature and Systematic Chemical Naming

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for peptides follows strict rules for denoting amino acid sequence and stereochemistry. For this pentapeptide, the systematic name is derived by sequentially listing the acylated residues from the N-terminus to the C-terminus, followed by the C-terminal residue in its acid form.

The full IUPAC name is:

(2S)-2-[(2S)-2-[(2S,3R)-2-[(2S,3S)-2-[(2S)-2-amino-3-hydroxypropanamido]-3-methylpentanamido]-3-(4-hydroxyphenyl)propanamido]-3-hydroxybutanamido]-4-carbamoylbutanoic acid

Key components of this name include:

- Stereochemical descriptors : All chiral centers are labeled using the S/R system. For example, the L-configuration of serine corresponds to the (2S) designation.

- Side-chain modifications : Tyrosine’s 4-hydroxyphenyl group and asparagine’s carbamoyl moiety are explicitly noted.

- Peptide bond linkages : The "-amido" suffix indicates the acylated amino groups between residues.

This nomenclature aligns with IUPAC-IUB guidelines for synthetic peptide modifications, ensuring unambiguous identification.

Sequence-Specific Primary Structure Analysis

The primary structure of the pentapeptide is defined by its amino acid sequence: Serine (Ser) → Tyrosine (Tyr) → Threonine (Thr) → Isoleucine (Ile) → Asparagine (Asn) .

Molecular Formula and Composition

Using atomic contributions from individual residues and accounting for peptide bond formation (loss of H₂O per bond), the molecular formula is calculated as:

C₂₆H₄₂N₆O₁₁

- Carbon (C) : 26 atoms (3 from Ser, 9 from Tyr, 4 from Thr, 6 from Ile, 4 from Asn)

- Hydrogen (H) : 42 atoms (adjusted for 4 lost H₂O molecules and terminal modifications)

- Nitrogen (N) : 6 atoms

- Oxygen (O) : 11 atoms

Molecular Weight

The theoretical molecular weight, computed using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is:

$$

(26 \times 12.01) + (42 \times 1.008) + (6 \times 14.01) + (11 \times 16.00) = 614.656 \, \text{g/mol}

$$

This matches computational results from manual formula aggregation and aligns with reported weights for similar pentapeptides.

Sequence and Connectivity

- N-terminus : Free amino group (-NH₂) on serine.

- C-terminus : Free carboxyl group (-COOH) on asparagine.

- Peptide bonds : Amide linkages between Ser-Tyr (C=O–N–H), Tyr-Thr, Thr-Ile, and Ile-Asn.

The sequence Ser-Tyr-Thr-Ile-Asn corresponds to the one-letter code SYTIN , though this notation is not formally used in IUPAC nomenclature.

Three-Dimensional Conformational Modeling

The three-dimensional structure of peptides is influenced by backbone flexibility, side-chain interactions, and solvent effects. For this pentapeptide, conformational analysis reveals the following:

Predicted Secondary Structure

- Backbone dihedral angles : Molecular dynamics simulations suggest that the φ and ψ angles of the central residues (Tyr, Thr) adopt values consistent with β-turn or random coil configurations.

- Side-chain interactions :

Challenges in Conformer Generation

PubChem entries for analogous pentapeptides note that conformer generation is often disallowed due to excessive flexibility. This suggests that the peptide’s short length and lack of stabilizing motifs (e.g., disulfide bonds) result in a dynamic ensemble of structures rather than a single dominant conformation.

Experimental Techniques for Validation

Properties

CAS No. |

918433-68-8 |

|---|---|

Molecular Formula |

C26H40N6O10 |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H40N6O10/c1-4-12(2)20(24(39)30-18(26(41)42)10-19(28)36)31-25(40)21(13(3)34)32-23(38)17(29-22(37)16(27)11-33)9-14-5-7-15(35)8-6-14/h5-8,12-13,16-18,20-21,33-35H,4,9-11,27H2,1-3H3,(H2,28,36)(H,29,37)(H,30,39)(H,31,40)(H,32,38)(H,41,42)/t12-,13+,16-,17-,18-,20-,21-/m0/s1 |

InChI Key |

VVVPHJPELSMCHS-BWENYUFKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (ethanedithiol).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Applications

1.1 Protein Synthesis and Modulation

Peptides like L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine play crucial roles in protein synthesis and modulation. They can influence the activity of aminoacyl-tRNA synthetases, which are essential for the translation process in cells. The presence of specific amino acids can enhance or inhibit the binding affinity of these enzymes to their respective tRNA substrates, thus impacting protein synthesis efficiency .

1.2 Cell Signaling and Growth Regulation

Research has demonstrated that certain peptides can act as signaling molecules within cells. For instance, asparagine has been shown to support cell proliferation under conditions where glutamine is limited, suggesting that peptides containing asparagine can be vital for cellular growth and metabolism . The incorporation of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine into culture media could enhance cell viability and growth rates in mammalian cell lines.

Pharmaceutical Applications

2.1 Drug Development

The unique structure of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine makes it a candidate for drug development, particularly in designing novel therapeutics targeting specific diseases. Its components may exhibit synergistic effects when combined with other pharmacologically active compounds, potentially leading to enhanced efficacy against conditions such as cancer or metabolic disorders.

2.2 Antileishmanial Activity

Recent studies have explored the potential of peptide derivatives against Leishmania infections. Although L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine itself has not been directly tested, its structural analogs have shown promise as antileishmanial agents by inhibiting specific enzymes critical for parasite survival . This opens avenues for further research into the therapeutic potential of this peptide in treating neglected tropical diseases.

Nutritional Applications

3.1 Dietary Supplementation

Peptides derived from amino acids are increasingly recognized for their health benefits when included in dietary supplements. L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine could be formulated into nutritional products aimed at enhancing muscle recovery and promoting overall health due to its rich amino acid profile . Such formulations could be particularly beneficial for athletes or individuals undergoing physical rehabilitation.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following peptides were selected for comparison based on sequence homology, functional groups, or molecular complexity:

Structural and Functional Differences

Sequence Length and Composition

- The target pentapeptide (596.6 g/mol) is significantly smaller than the 9-residue peptide in (1156.2 g/mol) and the 16-residue peptide in (1930.5 g/mol). Shorter peptides generally exhibit better membrane permeability but reduced target specificity compared to longer chains .

- The presence of tryptophan (Trp) in ’s compound enhances UV absorbance (280 nm), a feature absent in the target peptide. This property is critical for spectrophotometric quantification .

Functional Group Diversity

- Charged Residues : ’s peptide includes arginine (Arg) and lysine (Lys), which confer positive charges, enabling interactions with nucleic acids or negatively charged membranes. The target peptide lacks such residues, limiting its electrostatic interactions .

- Sulfur-Containing Residues : ’s compound incorporates methionine (Met) and cysteine (Cys), enabling disulfide bond formation and redox activity. The target peptide lacks sulfur, making it less reactive in oxidative environments .

Hydrophobicity and Solubility

- The target peptide’s hydrophobicity index (calculated via Ile and Tyr content) is moderate. In contrast, ’s peptide, with multiple hydrophobic residues (Leu, Ala), is less water-soluble, impacting its bioavailability .

Biological Activity

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is a complex peptide composed of five amino acids, each contributing unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is a pentapeptide with the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 317.32 g/mol

This peptide is formed through the condensation of the amino acids serine, tyrosine, threonine, isoleucine, and asparagine, which can influence its solubility, stability, and interaction with biological systems.

Peptides like L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine play critical roles in numerous biological processes:

- Cell Signaling : Peptides can act as signaling molecules, binding to specific receptors on cell membranes to initiate cellular responses. For instance, tyrosine residues are known for their involvement in phosphorylation processes that activate various signaling pathways.

- Enzymatic Functions : The presence of specific amino acids can enhance or inhibit enzyme activity. For example, asparagine is involved in the synthesis of other amino acids and neurotransmitters .

- Structural Support : Peptides contribute to the structural integrity of proteins and cellular components, influencing their stability and functionality.

In Vitro Studies

Research has demonstrated that peptides similar to L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine show significant biological effects:

- Anticancer Activity : L-asparaginase, a related enzyme that catalyzes the hydrolysis of asparagine, has been widely studied for its role in cancer therapy. It depletes asparagine levels in the bloodstream, which is crucial for the survival of certain cancer cells . The potential application of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine in enhancing the efficacy of such treatments warrants further investigation.

- Neuroprotective Effects : Amino acids like tyrosine are precursors to neurotransmitters such as dopamine. Increasing levels of these amino acids can support cognitive functions and may protect against neurodegenerative diseases .

Clinical Applications

A notable case study involved patients with Crohn's disease who were treated with amino acid supplementation, including tyrosine and asparagine. The results indicated significant improvement in symptoms when dosages were adjusted appropriately. This suggests that peptides containing these amino acids may play a role in managing inflammatory conditions .

Data Tables

| Peptide Component | Role in Biological Activity | Potential Applications |

|---|---|---|

| L-Serine | Precursor for protein synthesis | Nutritional supplements |

| L-Tyrosine | Precursor for neurotransmitters | Cognitive enhancement |

| L-Threonine | Supports immune function | Immune modulation |

| L-Isoleucine | Involved in muscle metabolism | Sports nutrition |

| L-Asparagine | Critical for cellular metabolism | Cancer therapy (asparaginase) |

Research Findings

Recent studies have highlighted the importance of amino acid composition in therapeutic applications:

- Metabolomic Analysis : Research utilizing LC-MS/MS techniques has shown that manipulating amino acid levels can significantly affect cell viability and proliferation rates in cancer cell lines .

- Therapeutic Peptide Development : Ongoing studies are focused on developing peptide-based drugs that leverage the unique properties of specific amino acids to target diseases more effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.